7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

PNMT inhibition Structure-Activity Relationship Enzyme kinetics

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (CAS 61563-24-4), also designated SK&F 64139 or DCTQ, is a synthetic tetrahydroisoquinoline (THIQ) derivative within the broader class of organochlorine compounds. It is established as a potent, reversible, and centrally penetrant inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis.

Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
CAS No. 61563-24-4
Cat. No. B1218974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
CAS61563-24-4
Synonyms7,8-dichloro-1,2,3,4-tetrahydroisoquinoline
DCTQ
SK and F 64139
SK and F-64139
SKF 64139
Molecular FormulaC9H9Cl2N
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2Cl)Cl
InChIInChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2
InChIKeyWFPUBEDBBOGGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS 61563-24-4: Pharmacological Baseline and Class Definition


7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (CAS 61563-24-4), also designated SK&F 64139 or DCTQ, is a synthetic tetrahydroisoquinoline (THIQ) derivative within the broader class of organochlorine compounds [1]. It is established as a potent, reversible, and centrally penetrant inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis [2]. Beyond its primary PNMT inhibition, the compound exhibits ancillary pharmacological activities, including antagonism at α2-adrenergic receptors and weak inhibition of monoamine oxidase (MAO) at higher doses [3]. This multi-target profile distinguishes it from simpler THIQ analogs and necessitates careful experimental interpretation, making precise procurement critical for reproducible neuropharmacological and cardiovascular research.

Why Generic Substitution Fails for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in Scientific Research


The 7,8-dichloro substitution pattern on the tetrahydroisoquinoline core is not arbitrary; it confers a unique combination of potency and selectivity that is highly sensitive to even minor structural perturbations . In a systematic study of chlorinated THIQs, 7,8-Cl2 was identified as the most potent in vitro PNMT inhibitor among 13 analogs, outperforming other substitution patterns like 6,7,8-Cl3 and 7-Cl [1]. Furthermore, simple N-alkyl substitutions on the 7,8-dichloro scaffold result in compounds with greatly diminished inhibitory potencies (IC50 shifts from 10 µM to >100 µM) . This steep structure-activity relationship (SAR) landscape means that seemingly close analogs cannot be reliably interchanged without significant loss of biological activity. Moreover, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline uniquely combines potent PNMT inhibition with measurable α2-adrenoceptor blockade, a dual activity not uniformly present in other PNMT inhibitors like SKF-29661, which lacks central penetration [2]. Therefore, substitution with a generic THIQ or a differently substituted analog invalidates direct comparison and compromises experimental reproducibility.

Quantitative Evidence Guide: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Differentiation Data


Superior PNMT Inhibitory Potency vs. Other Chloro-Substituted Tetrahydroisoquinolines

In a direct comparative study of 13 ring-chlorinated 1,2,3,4-tetrahydroisoquinolines, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) exhibited the highest potency for inhibiting rabbit adrenal PNMT in vitro [1]. Its enzyme-inhibitor dissociation constant (Ki) was superior to that of other multi-chlorinated analogs, including the tri- and tetra-chloro substituted compounds, establishing a clear rank order of decreasing potency: 7,8-Cl2 > 6,7,8-Cl3 > 7-Cl ~ 5,6,7,8-Cl4 > 5,7,8-Cl3 [1].

PNMT inhibition Structure-Activity Relationship Enzyme kinetics

Defined Alpha-2 Adrenoceptor Affinity: A Distinguishing Polypharmacology

Unlike other PNMT inhibitors such as SKF-29661, which does not cross the blood-brain barrier, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) is centrally active and exhibits quantifiable affinity for α2-adrenergic receptors [1]. In competitive binding assays against [3H]clonidine, the compound demonstrates a Ki of 21 nM for the rat alpha-2A adrenergic receptor, with a second measurement yielding a Ki of 220 nM under slightly different assay conditions (pH 8.0, 37°C) [2]. This receptor interaction has been shown to mediate certain behavioral and cardiovascular effects independently of PNMT inhibition [3].

Alpha-2 adrenoceptor Radioligand binding CNS penetration

Documented In Vivo MAO Inhibition: A Mechanistic Nuance

At a dose of 50 mg/kg (i.p.) in rats, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) demonstrates a measurable, albeit weak, inhibition of monoamine oxidase (MAO) in vivo [1]. This was evidenced by its ability to antagonize the MAO inactivation caused by pargyline, as measured by direct enzyme assays in brain homogenates and by the accumulation of hypothalamic catecholamines [1]. This ancillary activity is a distinguishing feature compared to other, more selective PNMT inhibitors and is consistent with findings that the compound causes changes in brain levels of biogenic amines and their metabolites [2].

Monoamine Oxidase In vivo pharmacology Catecholamine metabolism

Quantified Antihypertensive Efficacy in DOCA-Salt Hypertensive Rat Model

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) produces a robust and dose-related antihypertensive effect in the DOCA-salt hypertensive rat model, a standard preclinical paradigm for hypertension research [1]. Following an oral dose of 25 mg/kg, the compound lowers both systolic and diastolic blood pressure by approximately 40 mmHg in conscious animals [1]. This effect is accompanied by bradycardia and a decrease in peripheral vascular resistance, distinguishing it from other PNMT inhibitors that may not exhibit such pronounced cardiovascular activity [1].

Antihypertensive Blood pressure DOCA-salt rat

Validated Application Scenarios for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline


Neuropharmacology: Dissecting Epinephrine's Role in Central Nervous System Function

This compound serves as a critical research tool for investigating the specific contributions of epinephrine to central nervous system (CNS) processes, including cardiovascular regulation, stress responses, and behavior [1]. Its ability to cross the blood-brain barrier and potently inhibit PNMT allows researchers to selectively deplete CNS epinephrine levels [2]. The quantified Ki of 21 nM for the α2-adrenoceptor is a crucial variable to control for in these studies, enabling the distinction between PNMT-mediated and adrenoceptor-mediated effects [3].

Cardiovascular Research: Preclinical Investigation of Antihypertensive Mechanisms

The compound is an established reference agent for preclinical hypertension research, particularly in the DOCA-salt rat model where it reliably produces a 40 mmHg reduction in blood pressure [1]. Its polypharmacology, which includes central sympathetic outflow inhibition as a potential mechanism, makes it valuable for studying the interplay between central catecholamine synthesis and peripheral vascular resistance [1]. The availability of detailed in vivo dose-response data (25 mg/kg p.o.) provides a solid foundation for comparative pharmacological studies [1].

Biochemical Pharmacology: Characterizing PNMT and Catecholamine Turnover

With a well-defined PNMT inhibition profile (IC50 = 10 µM; Ki ~ 0.3-1.55 nM depending on assay conditions) [1][2], this compound is used as a standard inhibitor for enzymatic studies of PNMT and for probing the regulation of catecholamine biosynthesis. Its ancillary MAO inhibitory activity at higher doses (50 mg/kg i.p.) is a known variable that must be accounted for in studies of biogenic amine metabolism [3]. This dual activity makes it particularly useful for investigating the interconnected pathways of catecholamine synthesis and degradation.

Behavioral Neuroscience: Elucidating Adrenergic and Noradrenergic Influences

The compound's α2-adrenergic antagonist activity has been leveraged to dissect the roles of noradrenergic signaling in complex behaviors, such as steroid-induced lordosis in guinea pigs [1]. By comparing its effects with those of pure PNMT inhibitors (like SKF-29661) or selective adrenoceptor agonists/antagonists, researchers can differentiate between the behavioral contributions of epinephrine synthesis inhibition and α-adrenoceptor blockade [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.